2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate
Description
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid hydrate is a substituted acetic acid derivative featuring an aminocarbonimidoyl group (-NH-C(=NH)-NH₂) and a methylamino (-NH-CH₃) substituent. The hydrate form indicates the presence of water molecules in its crystalline structure, which influences its stability and solubility.
Properties
IUPAC Name |
2-[(C-aminocarbonimidoyl)-methylamino]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i4+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYXFHCRXAUIL-VZHAHHFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[13C](=N)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584301 | |
| Record name | N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335081-01-1 | |
| Record name | N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 335081-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate typically involves the reaction of sarcosine (N-methylglycine) with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration. The final product is then dried and packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form creatinine, a cyclic derivative.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Substitution Reagents: Acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Creatinine: Formed through oxidation.
Acylated Derivatives: Formed through substitution reactions with acyl chlorides or anhydrides.
Scientific Research Applications
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions.
Biology: Studied for its role in cellular energy metabolism and muscle physiology.
Medicine: Investigated for its potential therapeutic effects in conditions like muscular dystrophy and neurodegenerative diseases.
Industry: Used as an additive in health care products and nutritional supplements
Mechanism of Action
The primary mechanism of action of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate involves its conversion to phosphocreatine in muscle cells. This reaction is catalyzed by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of high-energy phosphate groups to regenerate ATP from adenosine diphosphate (ADP) during intense physical activity . This process helps maintain energy levels in cells, particularly in muscle and brain tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-[(Carbamoylamino)imino]acetic Acid (CAS: 928-73-4)
- Structure: Replaces the aminocarbonimidoyl group with a carbamoylimino (-NH-C(=O)-NH-) moiety.
- Properties: Exhibits tautomerism between imino and carbonyl forms, affecting reactivity. The compound forms hydrogen-bonded networks in its crystal structure, similar to the hydrate form of the target compound .
- Applications : Used in studies of anti-inflammatory agents due to its dicarbonic acid derivatives .
2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)
- Structure: Substitutes the aminocarbonimidoyl group with a phenyl ring and includes a hydrochloride salt.
- Properties : Enhanced solubility in polar solvents due to ionic character. The phenyl group introduces steric hindrance, reducing intramolecular cyclization observed in other analogs .
- Applications : Intermediate in pharmaceutical synthesis (e.g., N-methyl-DL-phenylglycine derivatives) .
2-(Dimethylamino)acetic Acid (CAS: 1118-68-9)
- Structure: Replaces the aminocarbonimidoyl group with a dimethylamino (-N(CH₃)₂) group.
- Properties: Higher basicity (pKa ~8.5) compared to the target compound. Soluble in water, ethanol, and DMSO, with a molecular weight of 103.12 g/mol .
- Applications : Precursor for surfactants and ligands in coordination chemistry .
Hydrate and Solvate Comparisons
Methyl 2-[(Carbamoylamino)imino]acetonitrile Ethanol Monosolvate Monohydrate
- Structure: Contains ethanol and water in its crystal lattice, analogous to the hydrate form of the target compound.
- Crystallography: Monoclinic (P21/c space group) with a 2D hydrogen-bonded network stabilized by N-H···O interactions. Similar packing motifs suggest shared stability profiles .
- Relevance : Highlights the role of solvate molecules in modulating solubility and crystal morphology .
Sarcosine (2-(Methylamino)acetic Acid)
- Structure: Simplest analog, lacking the aminocarbonimidoyl group.
- Properties : Naturally occurring in muscle tissue; synthesized from chloroacetic acid and methylamine. Water-soluble and metabolically active .
- Applications : Studied for roles in prostate cancer progression and as a biomarker .
N-Acetyl-L-Histidine Monohydrate
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Challenges
Synthesis Challenges: Intramolecular cyclization and competing reactions (e.g., benzoxazinone formation) are common in analogs with acylaminobenzoic acid chlorides .
Solubility Trends : Ionic derivatives (e.g., hydrochlorides) exhibit higher solubility than neutral hydrates .
Biological Activity
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid; hydrate, also known as a derivative of amino acids, has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an aminocarbonimidoyl group attached to a methylaminoacetic acid backbone. This configuration is significant for its interaction with various biological targets.
The biological activity of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid primarily involves:
- Receptor Interaction : The compound is believed to interact with specific receptors in the body, influencing various signaling pathways.
- Metabolic Pathways : It may be metabolized by enzymes such as CYP450, affecting its efficacy and bioavailability.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of amino acids exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
Data Table: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | , |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid against common bacterial strains. Results indicated significant inhibition of growth in E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
- Neuroprotection : In a rodent model of oxidative stress, administration of the compound resulted in reduced neuronal damage and improved behavioral outcomes, suggesting its role in neuroprotection.
Research Findings
Recent research has focused on the pharmacological properties of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid. Key findings include:
- Cell Signaling Modulation : The compound has been shown to influence pathways related to apoptosis and cell survival, indicating its potential therapeutic roles in cancer treatment.
- Synergistic Effects : When used in combination with other drugs, it may enhance therapeutic efficacy, particularly in antibiotic regimens.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid hydrate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of aminocarbonimidoyl derivatives with methylaminoacetic acid precursors. A key step is the formation of the hydrazide or carbamoyl intermediate, followed by hydration. Purification often employs recrystallization using aqueous ethanol or methanol, with monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/methanol 8:2). Column chromatography (silica gel, gradient elution) is recommended for removing unreacted starting materials .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR (DMSO-d6) to confirm the presence of amine (-NH, δ 2.8–3.2 ppm), methylamino (-NCH, δ 2.5–2.7 ppm), and carboxylic acid (-COOH, δ 12–13 ppm) groups.
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).
- X-ray crystallography : Resolve hydrate lattice structure, as seen in analogous compounds like {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate (space group P2/c, Z=4) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : While specific toxicological data are limited, structurally related carbamoyl derivatives (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) require PPE (gloves, goggles, fume hood) due to potential respiratory irritation. In case of exposure, immediate rinsing with water and medical consultation are advised .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the InChI-derived 3D structure (e.g., InChI=1S/C8H15NO2.ClH/c9-8...). Focus on binding affinity to enzymes like aminopeptidases or kinases, leveraging homology models from PubChem data. Validate predictions with SPR (surface plasmon resonance) assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from hydration state variability or impurities. Use:
- HPLC-MS : Quantify hydrate vs. anhydrous forms (retention time shifts ±0.5 min).
- Dose-response assays : Test across multiple cell lines (e.g., HEK293, HepG2) with controlled hydration conditions. Cross-reference with structural analogs like Amino(2,4-dimethoxyphenyl)acetic Acid to isolate functional group contributions .
Q. What experimental designs optimize the study of its reaction mechanisms (e.g., hydrolysis or acyl transfer)?
- Methodological Answer : Employ isotopic labeling (e.g., N or C) to trace reaction pathways. For hydrolysis studies:
- Kinetic analysis : Monitor pH-dependent degradation (pH 2–12) via UV-Vis spectroscopy (λ = 260 nm).
- Quench-flow techniques : Capture transient intermediates (e.g., tetrahedral oxyanion) in sub-second timescales .
Key Research Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 hours for analogous thiazole derivatives) .
- Biological Screening : Prioritize targets implicated in neurodegenerative diseases (e.g., NMDA receptors), leveraging the compound’s amine-carboxylic acid motif .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
